molecular formula C13H11FN2OS B11629437 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea CAS No. 370-27-4

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea

Cat. No.: B11629437
CAS No.: 370-27-4
M. Wt: 262.30 g/mol
InChI Key: IRTGKTQKAKFVCV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorophenyl group and a hydroxyphenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea typically involves the reaction of 4-fluoroaniline with 4-hydroxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(4-Fluorophenyl)-3-(4-chlorophenyl)thiourea
  • 1-(4-Fluorophenyl)-3-(4-nitrophenyl)thiourea

Uniqueness

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea is unique due to the presence of both a fluorophenyl and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for various applications in research and industry.

Properties

CAS No.

370-27-4

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H11FN2OS/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(17)8-6-11/h1-8,17H,(H2,15,16,18)

InChI Key

IRTGKTQKAKFVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)O

solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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